molecular formula C17H16FNO2 B2737271 3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034601-64-2

3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No. B2737271
CAS RN: 2034601-64-2
M. Wt: 285.318
InChI Key: NRLDMSJPIXHGMF-UHFFFAOYSA-N
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Description

3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the class of benzamides and is known for its unique chemical structure and properties.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these properties .

Antioxidant Activity

Indole derivatives have also been associated with antioxidant activities . This suggests that the compound “3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” could potentially exhibit similar properties.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Protection Against Vision Loss

A fluoropyridine analog of an indole derivative has been shown to protect against vision loss following ocular blast injury . This suggests that “3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” could potentially have similar applications in ophthalmology.

Activation of Tropomyosin-related Kinase B (TrkB)

The same fluoropyridine analog of an indole derivative has been found to activate TrkB . TrkB is a receptor that plays key roles in neuronal survival and differentiation, suggesting potential neuroprotective applications for the compound.

properties

IUPAC Name

3-fluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-7-3-6-12(8-15)16(20)19-11-17(21)9-13-4-1-2-5-14(13)10-17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLDMSJPIXHGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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